molecular formula C11H15N3O2 B5866006 2,2'-(1H-benzimidazol-2-ylimino)diethanol

2,2'-(1H-benzimidazol-2-ylimino)diethanol

Cat. No.: B5866006
M. Wt: 221.26 g/mol
InChI Key: AXHVAQJODYIXFO-UHFFFAOYSA-N
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Description

2,2’-(1H-benzimidazol-2-ylimino)diethanol is a chemical compound with the molecular formula C11H15N3O2 It is characterized by the presence of a benzimidazole ring linked to two ethanol groups

Properties

IUPAC Name

2-[1H-benzimidazol-2-yl(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-7-5-14(6-8-16)11-12-9-3-1-2-4-10(9)13-11/h1-4,15-16H,5-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHVAQJODYIXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807347
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1H-benzimidazol-2-ylimino)diethanol typically involves the reaction of benzimidazole with diethanolamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction can be represented as follows:

Benzimidazole+Diethanolamine2,2(1Hbenzimidazol-2-ylimino)diethanol\text{Benzimidazole} + \text{Diethanolamine} \rightarrow 2,2'-(1H-\text{benzimidazol-2-ylimino})\text{diethanol} Benzimidazole+Diethanolamine→2,2′−(1H−benzimidazol-2-ylimino)diethanol

Industrial Production Methods: In an industrial setting, the production of 2,2’-(1H-benzimidazol-2-ylimino)diethanol may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,2’-(1H-benzimidazol-2-ylimino)diethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethanol groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

2,2’-(1H-benzimidazol-2-ylimino)diethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2,2’-(1H-benzimidazol-2-ylimino)diethanol involves its interaction with specific molecular targets. The benzimidazole ring can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the ethanol groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    2-(1H-benzimidazol-2-yl)ethanol: Similar structure but with only one ethanol group.

    1H-benzimidazole-2-amine: Lacks the ethanol groups but shares the benzimidazole core.

    2-(2-hydroxyethyl)benzimidazole: Contains a hydroxyethyl group instead of diethanol.

Uniqueness: 2,2’-(1H-benzimidazol-2-ylimino)diethanol is unique due to the presence of two ethanol groups, which enhance its solubility and reactivity compared to similar compounds. This structural feature allows for a broader range of applications and interactions in various chemical and biological systems.

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